molecular formula C19H30O2 B1245452 Vitex norditerpenoid 1

Vitex norditerpenoid 1

Cat. No. B1245452
M. Wt: 290.4 g/mol
InChI Key: NUOORXQOTIGTCT-ZREGWRRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitex norditerpenoid 1 is a member of oxolanes. It has a role as a metabolite.

Scientific Research Applications

Trypanocidal Activity

Vitex trifolia, a plant containing Vitex norditerpenoid compounds, has shown trypanocidal activity. Specifically, the norditerpene aldehydes isolated from the fruits of Vitex trifolia demonstrated significant lethal concentrations against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential application of Vitex norditerpenoids in developing treatments for parasitic infections like Chagas disease (Kiuchi et al., 2004).

Pharmacological Effects

The genus Vitex, which includes Vitex norditerpenoids, is known for its various pharmacological effects. These include anti-inflammatory, antitumor, antibacterial, and antioxidant activities. A review of terpenes from the genus Vitex emphasized the potential health benefits of these compounds and their pharmacological significance (Jin-Long Yao et al., 2016).

Traditional Medicine and Phytochemistry

Vitex species, which produce norditerpenoids, have been used traditionally for treating various diseases. The chemical investigation of these species has led to the isolation of numerous chemical constituents with a wide spectrum of pharmacological activities. Future research is encouraged to evaluate the pharmacological potential of these compounds in more detail (N. Das et al., 2021).

Cytotoxic Activity

Certain norditerpenoids, specifically scabrolides isolated from Sinularia scabra, have shown strong cytotoxic activity against cancer cell lines. This suggests the potential use of Vitex norditerpenoids in developing anti-cancer therapies (J. Sheu et al., 2002).

properties

Product Name

Vitex norditerpenoid 1

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde

InChI

InChI=1S/C19H30O2/c1-14-6-7-16-17(2,3)10-5-11-18(16,4)19(14)12-8-15(21-19)9-13-20/h9,13-14,16H,5-8,10-12H2,1-4H3/b15-9+/t14-,16+,18+,19-/m1/s1

InChI Key

NUOORXQOTIGTCT-ZREGWRRISA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC/C(=C\C=O)/O3)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C13CCC(=CC=O)O3)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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